molecular formula C6H18ClN3Si B079415 Tris(dimethylamino)chlorosilane CAS No. 13307-05-6

Tris(dimethylamino)chlorosilane

Cat. No.: B079415
CAS No.: 13307-05-6
M. Wt: 195.76 g/mol
InChI Key: YLZCZVGQEADVNK-UHFFFAOYSA-N
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Description

Tris(dimethylamino)chlorosilane, with the chemical formula ClSi(N(CH3)2)3, is an organosilicon compound widely used in organic synthesis and industrial applications. It is a colorless to yellow liquid with a pungent odor and is known for its reactivity with moisture and protic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(dimethylamino)chlorosilane is typically synthesized by reacting silicon tetrachloride (SiCl4) with an excess of dimethylamine (NH(CH3)2). The reaction proceeds as follows:

SiCl4+3NH(CH3)2ClSi(N(CH3)2)3+3HCl\text{SiCl}_4 + 3 \text{NH(CH}_3\text{)}_2 \rightarrow \text{ClSi(N(CH}_3\text{)}_2\text{)}_3 + 3 \text{HCl} SiCl4​+3NH(CH3​)2​→ClSi(N(CH3​)2​)3​+3HCl

This reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where silicon tetrachloride and dimethylamine are continuously fed into the system. The reaction mixture is then distilled to purify the product .

Types of Reactions:

    Hydrolysis: this compound reacts rapidly with water to form silanols and hydrochloric acid.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as alkoxides or amines.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Substitution: Alcohols, amines, or other nucleophiles in the presence of a base.

Major Products:

Scientific Research Applications

Tris(dimethylamino)chlorosilane is used in various scientific research applications:

Comparison with Similar Compounds

    Chlorotrimethylsilane (ClSi(CH3)3): Similar in reactivity but with different steric and electronic properties.

    Trichlorosilane (HSiCl3): More reactive due to the presence of three chlorine atoms.

    Dimethyldichlorosilane ((CH3)2SiCl2): Used in similar applications but with different reactivity profiles.

Uniqueness: Tris(dimethylamino)chlorosilane is unique due to its three dimethylamino groups, which provide steric hindrance and electronic effects that influence its reactivity and selectivity in chemical reactions .

Properties

IUPAC Name

N-[chloro-bis(dimethylamino)silyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H18ClN3Si/c1-8(2)11(7,9(3)4)10(5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZCZVGQEADVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](N(C)C)(N(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18ClN3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065410
Record name Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl-
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Molecular Weight

195.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13307-05-6
Record name 1-Chloro-N,N,N′,N′,N′′,N′′-hexamethylsilanetriamine
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Record name Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl-
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Record name Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl-
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Record name Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl-
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Record name 1-chloro-N,N,N',N',N'',N''-hexamethylsilanetriamine
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Q & A

Q1: What is known about the structure of Tris(dimethylamino)chlorosilane?

A: this compound (ClSi(NMe₂)₃) exhibits a C3 symmetry and features planar nitrogen atoms. This structural information was determined using electron diffraction studies, specifically by analyzing the radical distribution curve of the molecule in its gaseous state. []

Q2: Has this compound been used as a precursor in any synthetic reactions?

A: Yes, this compound acts as a key starting material in the synthesis of lithium salts containing the [LiNPh{Si(NMe₂)₃}] anion. [] This reaction involves the metathesis of this compound with lithium anilide, highlighting its versatility as a reagent.

Q3: Are there any notable structural features observed in compounds derived from this compound?

A: Interestingly, when the lithium salt [LiNPh{Si(NMe₂)₃}] is further reacted with n-butyl lithium, it can lead to the formation of compounds containing unique lithium cores. Depending on the solvent used for crystallization, the reaction yields either [Li₂N(C₆H₄){Si(NMe₂)₃}]₄ (crystallized in heptane) or [Li₂(THF)₂N(C₆H₄){Si(NMe₂)₃}]₂ (crystallized in tetrahydrofuran). [] Notably, [Li₂N(C₆H₄){Si(NMe₂)₃}]₄ exhibits a rare Li₈ core adopting the Johnson solid J26 (Gyrobifastigium) geometry. []

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